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molecular formula C11H14N2O3S B8441590 Methyl 3-(2-mercaptomethyl-propionamido)-picolinate

Methyl 3-(2-mercaptomethyl-propionamido)-picolinate

Cat. No. B8441590
M. Wt: 254.31 g/mol
InChI Key: MXUZCWXRACFJEJ-UHFFFAOYSA-N
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Patent
US04528296

Procedure details

Following the procedure of Example 2, but substituting an equivalent amount of methyl 3-(2-acetylthiomethyl-propionamido)-picolinate, obtained as disclosed in Example 24, for methyl 2-(2-acetylthiomethyl-propionamido)-nicotinate and using ethyl acetate as eluent for the chromatography column, methyl 3-(2-mercaptomethyl-propionamido)-picolinate is obtained; m.p. 55°-56° C., from petroleum ether.
Name
methyl 3-(2-acetylthiomethyl-propionamido)-picolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(2-acetylthiomethyl-propionamido)-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH:6]([CH3:20])[C:7]([NH:9][C:10]1[C:11]([C:16]([O:18][CH3:19])=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:8])(=O)C.C(SCC(C)C(NC1N=CC=CC=1C(OC)=O)=O)(=O)C>C(OCC)(=O)C>[SH:4][CH2:5][CH:6]([CH3:20])[C:7]([NH:9][C:10]1[C:11]([C:16]([O:18][CH3:19])=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:8]

Inputs

Step One
Name
methyl 3-(2-acetylthiomethyl-propionamido)-picolinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)NC=1C(=NC=CC1)C(=O)OC)C
Step Two
Name
methyl 2-(2-acetylthiomethyl-propionamido)-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)NC1=C(C(=O)OC)C=CC=N1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
SCC(C(=O)NC=1C(=NC=CC1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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